molecular formula C20H21N5O B2955686 1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea CAS No. 2097859-94-2

1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B2955686
CAS No.: 2097859-94-2
M. Wt: 347.422
InChI Key: VBRMEIOFYUAWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(24-10-4-7-16-5-2-1-3-6-16)25-15-18-19(23-14-13-22-18)17-8-11-21-12-9-17/h1-3,5-6,8-9,11-14H,4,7,10,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRMEIOFYUAWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Phenylpropyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a urea linkage and multiple aromatic rings, suggests diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure C17H19N5O\text{Structure }\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives, including this compound. In vitro assays have been performed against various cancer cell lines:

Cell Line IC50 (μM) Reference
A549 (Lung)2.39 ± 0.10
HCT116 (Colon)3.90 ± 0.33
PC-3 (Prostate)4.50 ± 0.25

These results indicate significant antiproliferative effects, making this compound a candidate for further development as an anticancer agent.

The mechanism behind the anticancer activity is believed to involve the inhibition of specific kinases associated with cancer proliferation. Molecular docking studies suggest that the urea moiety forms hydrogen bonds with active sites in target proteins, enhancing its inhibitory potency.

Urease Inhibition

Another notable biological activity is the inhibition of urease, an enzyme critical for the survival of pathogens like Helicobacter pylori. Compounds similar to this compound have shown promising urease inhibition:

Compound IC50 (μM) Reference
Compound A2.0 ± 0.73
Compound B2.24 ± 1.63

These values indicate that derivatives can effectively inhibit urease activity, which may lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Case Studies

  • Anticancer Efficacy : In a study assessing the efficacy of various urea derivatives against cancer cell lines, it was found that compounds with similar structural features displayed significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells.
  • Urease Inhibition Study : A comparative study demonstrated that certain derivatives exhibited lower IC50 values than standard inhibitors like thiourea, suggesting enhanced efficacy in urease inhibition.

Safety and Toxicity

The hemolysis potential of these compounds has also been evaluated to ensure biocompatibility:

Compound Hemolysis Percentage at 0.5 mg/mL Reference
Compound A5%
Compound B7%

These results indicate that the tested compounds maintain good biocompatibility, which is crucial for therapeutic applications.

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